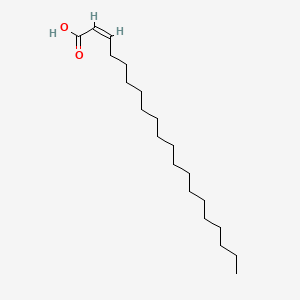

Eicosenoic acid, (Z)-

Description

Properties

IUPAC Name |

(Z)-icos-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 | |

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Unsung Modulator: Biological Role of (Z)-Eicosenoic Acid in Cell Membranes

[1]

Executive Summary

While arachidonic acid and docosahexaenoic acid dominate lipid research, (Z)-eicosenoic acid (specifically the cis-11 isomer, Gondoic acid ) represents a critical, often overlooked variable in membrane biophysics and metabolic reprogramming.

This guide dissects the role of 20:1 fatty acids as fluidity buffers and lipogenic markers . In mammalian systems, the elongation of oleic acid to gondoic acid (20:1n-9) via ELOVL5/6 is not merely a biosynthetic step but a regulatory checkpoint often hijacked in oncogenesis to resist oxidative stress. This document provides the mechanistic grounding, experimental protocols, and diagnostic frameworks required to integrate 20:1 analysis into high-impact lipidomic studies.

Part 1: Biochemical Identity & Isomer Specificity[1]

In lipidomics, precision is non-negotiable. "Eicosenoic acid" is an umbrella term.[1][2][3][4] You must distinguish between the isomers to interpret biological data correctly.

The Isomer Landscape

| Common Name | IUPAC Name | Lipid Number | Origin | Biological Context |

| Gondoic Acid | (Z)-11-eicosenoic acid | 20:1(n-9) | Endogenous | The primary elongation product of Oleic acid (18:1n-9) in mammals.[3][5][6] Key marker in lipogenesis.[3] |

| Gadoleic Acid | (Z)-9-eicosenoic acid | 20:1(n-11) | Dietary (Marine) | Common in fish oils (cod liver).[3][4][6] Incorporated from diet, less commonly synthesized de novo. |

| Paullinic Acid | (Z)-13-eicosenoic acid | 20:1(n-7) | Plant/Dietary | Found in guarana; minor component in mammalian membranes unless specific dietary loading occurs.[3] |

Critical Insight: For cancer biology and metabolic disease research, Gondoic acid (20:1n-9) is the priority target. It reflects the activity of the de novo lipogenesis pathway (ELOVL enzymes) rather than just dietary intake.

Part 2: Biosynthesis & Regulation (The ELOVL Axis)

The presence of (Z)-11-eicosenoic acid in cell membranes is controlled by the Elongation of Very Long Chain Fatty Acids (ELOVL) protein family.[3] This is a rate-limiting step in determining membrane thickness and viscosity.[3]

The Elongation Pathway

The synthesis of Gondoic acid is a direct extension of the Oleic acid pathway. When cells are under stress (e.g., hypoxia in tumors), they upregulate ELOVL activity to alter membrane composition.

Figure 1: The biosynthetic pathway of Gondoic Acid. Note the central role of ELOVL5/6 in converting Oleate to Gondoic Acid, a step frequently upregulated in metabolic pathologies.

Part 3: Functional Roles in Cell Membranes

Why do cells expend energy to synthesize 20:1 fatty acids?

Membrane Fluidity Modulation

(Z)-eicosenoic acid acts as a "Fluidity Buffer." [3]

-

Mechanism: The cis-double bond at C11 introduces a "kink" that prevents tight packing of phospholipids, similar to oleic acid. However, the increased chain length (20C vs 18C) increases the Van der Waals forces between tails.

-

Net Effect: Membranes enriched with 20:1 are less fluid than those with 18:1 but more fluid than those with saturated fatty acids (20:0). This allows cells to fine-tune membrane viscosity without risking the oxidative susceptibility of polyunsaturated fatty acids (PUFAs).[3]

Protection Against Ferroptosis

Cancer cells often upregulate MUFAs (like 20:1) to displace PUFAs from the membrane.

-

Causality: PUFAs are the primary substrates for lipid peroxidation (ferroptosis). By incorporating (Z)-eicosenoic acid instead of arachidonic acid (20:4), the cell reduces the number of bis-allylic protons available for oxidation.

-

Therapeutic Implication: High levels of 20:1 in tumor lipidomes suggest resistance to ferroptosis-inducing drugs.[3]

Lipid Raft Dynamics

While saturated lipids (16:0, 18:0) drive lipid raft formation, very long-chain MUFAs like 20:1 can interdigitate between membrane leaflets, stabilizing the bilayer and influencing receptor signaling (e.g., EGFR, HER2).

Part 4: Experimental Protocols (Self-Validating)

To study 20:1 fatty acids, you cannot rely on standard "Total Fatty Acid" kits. You must use GC-MS for isomer resolution.[3]

Protocol: High-Resolution Lipidomics via GC-MS

Objective: Quantify (Z)-11-eicosenoic acid and distinguish it from the (Z)-9 isomer.[3]

Reagents:

-

Internal Standard: Heptadecanoic acid-d3 (17:0-d3) or [U-13C]-Oleic Acid .[3]

-

Extraction Solvent: Chloroform/Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

-

Derivatization Agent: 14% Boron trifluoride (BF3) in methanol.

Workflow:

-

Lipid Extraction (Folch Method Modified):

-

Pellet

cells. Wash 2x with cold PBS.[3]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Add 1 mL Chloroform/MeOH (2:1) containing 5 µM Internal Standard.[3]

-

Validation Step: Vortex for 30s. If the solution is not monophasic, add MeOH dropwise until clear.

-

Add 200 µL 0.9% NaCl to induce phase separation.[3] Centrifuge at 3,000 x g for 5 min.

-

Collect lower organic phase (lipids). Dry under

stream.

-

-

Transmethylation (FAME Synthesis):

-

Resuspend dried lipids in 500 µL Toluene.

-

Add 500 µL 14% BF3-Methanol.[3]

-

Incubate at 100°C for 45 mins . (Critical: shorter times fail to derivatize 20:1 efficiently).

-

Cool, add 1 mL Hexane and 1 mL water. Vortex/Centrifuge.

-

Collect top Hexane layer (FAMEs).

-

-

GC-MS Analysis:

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560, 100m).[3] Standard 30m columns may not resolve 20:1n-9 from 20:1n-11.[3]

-

Carrier Gas: Helium, 1 mL/min constant flow.

-

Temperature Program:

-

Start: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C (hold 15 min).

-

-

Detection: SIM mode.[3] Monitor m/z 292 (molecular ion) and characteristic fragments.

-

Figure 2: Analytical workflow for isolating and quantifying eicosenoic acid isomers.

Part 5: Clinical & Therapeutic Implications[1]

Cancer Biomarker

Elevated levels of (Z)-11-eicosenoic acid are increasingly recognized as a biomarker for aggressive prostate and breast cancer .[3]

-

Mechanism: Androgen receptor signaling upregulates ELOVL5.[3][7]

-

Data Interpretation: If your lipidomics data shows a high 20:1/18:1 ratio, it indicates hyperactive elongation, often correlated with poor prognosis and metastasis.

Metabolic Syndrome

In obesity, the liver accumulates 20:1n-9.[3] This "elongation index" (20:1/18:1) is used as a proxy for hepatic ELOVL6 activity, which contributes to insulin resistance.

References

-

ELOVL5 and Prostate Cancer: ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer.[7] (2025).[4][8] AACR Journals.[3] Link

-

Isomer Specificity: High-Purity Fatty Acids: The Role of cis-11-Eicosenoic Acid in Research. (2026).[3] Ningbo Inno Pharmchem.[3][9] Link

-

Membrane Fluidity: Effects of fatty acid unsaturation numbers on membrane fluidity. (2019).[10] NIH/PMC.[3] Link

-

Lipidomics Protocol: Fatty Acid Mass Spectrometry Protocol. Lipid Maps.[3][11] Link

-

Gadoleic Acid Properties: Gadoleic acid (20:1 n-11) Chemical Structure and Biology. PubChem.[3][6][8] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 29204-02-2: Gadoleic acid | CymitQuimica [cymitquimica.com]

- 3. Gadoleic Acid | C20H38O2 | CID 5282767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 6. Gadoleic acid - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

Discovery and history of eicosenoic acid isomers

An In-depth Technical Guide to the Discovery and History of Eicosenoic Acid Isomers

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of eicosenoic acid isomers, from their initial discovery in natural sources to the advanced analytical techniques used for their identification and their emerging roles in biological systems. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern-day experimental insights to offer a complete technical overview.

Section 1: The Dawn of Discovery – Unraveling the Eicosenoic Acid Family

The story of eicosenoic acids—monounsaturated fatty acids with a 20-carbon backbone—is not one of a single discovery, but a gradual piecing together of a diverse family of structural isomers. Early lipid chemists, working with natural fats and oils, began to isolate and characterize these compounds, naming them after their sources.

-

Gadoleic Acid (20:1n-11): One of the first to be identified, gadoleic acid was initially discovered in cod liver oil.[1] Its structure was later confirmed as cis-9-eicosenoic acid.

-

Gondoic Acid (20:1n-9): This omega-9 fatty acid was identified as a major component of jojoba oil.[2][3] It is also found in various other plant oils and nuts.[4][5]

-

Paullinic Acid (20:1n-7): Named after the guarana plant (Paullinia cupana), paullinic acid is an omega-7 fatty acid and one of the key eicosenoic acid isomers found in the plant kingdom.[6][7][8]

-

Mead Acid (20:3n-9): While not a monounsaturated eicosenoid, the discovery of Mead acid by James F. Mead is a landmark in fatty acid biochemistry.[9] First identified in rats fed a fat-deficient diet, it was shown to be an endogenous product of oleic acid elongation and desaturation.[10] Its appearance in the blood became a critical indicator of essential fatty acid deficiency, highlighting the body's metabolic strategies to compensate for nutritional shortfalls.[9][10]

These initial discoveries laid the groundwork for understanding that a simple chemical formula, C20H38O2, could represent a multitude of molecules with distinct structures and, as would later be discovered, distinct biological functions.

Section 2: The Nuances of Structure – A Guide to Isomerism

Eicosenoic acid isomers are defined by the position and geometry of their single double bond. This structural variation is fundamental to their physicochemical properties and biological activity. The nomenclature C:D n-X or C:D ω-X is used, where C is the number of carbons, D is the number of double bonds, and X denotes the position of the first double bond from the methyl (omega) end of the fatty acid.

| Table 1: Key Eicosenoic Acid Isomers and Their Properties | ||||

| Common Name | Systematic Name | Lipid Shorthand | Omega Class | Notable Natural Sources |

| Gadoleic Acid | (Z)-Icos-9-enoic acid | 20:1(n-11) | Omega-11 | Cod liver oil, other marine fish.[1] |

| Gondoic Acid | (Z)-Icos-11-enoic acid | 20:1(n-9) | Omega-9 | Jojoba oil, rapeseed (canola) oil, nuts.[2][3][5][11] |

| Paullinic Acid | (Z)-Icos-13-enoic acid | 20:1(n-7) | Omega-7 | Guarana (Paullinia cupana), other seed oils.[6][7] |

The cis ("Z") configuration, where hydrogen atoms are on the same side of the double bond, creates a "kink" in the fatty acid chain. This prevents tight packing and lowers the melting point compared to the corresponding saturated fatty acid (arachidic acid) or the synthetic trans ("E") isomers. This seemingly subtle structural difference has profound implications for the fluidity of cell membranes and the specificity of enzyme-substrate interactions.

Section 3: Modern Analytical Methodologies – Separating and Identifying Isomers

Distinguishing between closely related eicosenoic acid isomers is a significant analytical challenge. The choice of methodology depends on the research question, the complexity of the sample matrix, and the required sensitivity and specificity. The core principle behind these advanced techniques is to exploit the subtle differences in physicochemical properties imparted by the double bond's position and geometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for fatty acid analysis due to its high resolution and sensitivity.[12] The technique requires that the non-volatile fatty acids be converted into volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs).

This protocol provides a robust method for preparing and analyzing FAMEs from a lipid extract.

Causality Behind Experimental Choices:

-

Derivatization: Fatty acids have high boiling points and are polar, making them unsuitable for direct GC analysis. Conversion to FAMEs increases volatility and reduces polarity, resulting in sharp, symmetrical peaks. Using acetyl-chloride and methanol at room temperature is a gentle method that prevents the isomerization of cis double bonds to trans isomers, which can occur at higher temperatures.[12]

-

Column Selection: A polar capillary column (e.g., a cyano-column) is crucial.[12] These columns separate FAMEs not just by boiling point (chain length) but also by polarity. The pi electrons of the double bonds interact with the polar stationary phase, causing unsaturated FAMEs to be retained longer than their saturated counterparts. This interaction also allows for the separation of positional isomers.[13][14]

-

Mass Spectrometry: While flame ionization detection (FID) is excellent for quantification, MS provides definitive structural identification. Electron Impact (EI) ionization generates reproducible fragmentation patterns that can be compared to spectral libraries. Chemical Ionization (CI) is a softer technique that helps confirm the molecular weight, especially for polyunsaturated fatty acids.[15]

Step-by-Step Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method like Folch or Bligh-Dyer.

-

Transesterification: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of a 1:10 solution of acetyl-chloride in methanol. c. Incubate at room temperature for 1 hour. d. Add 1 mL of hexane and 1 mL of water to partition the FAMEs into the hexane layer. e. Vortex thoroughly and centrifuge to separate the phases. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A polar capillary column (e.g., Supelco SP-2380 or similar, 30m x 0.25mm x 0.20µm). c. Injection: Inject 1 µL of the FAMEs solution in splitless mode. d. Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min. e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. MS Parameters: Operate in EI mode (70 eV). Scan from m/z 50 to 550.

-

Identification: Identify FAMEs by comparing their retention times to those of known standards and matching their mass spectra against a reference library (e.g., NIST).

Caption: Workflow for the identification of eicosenoic acid isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC offers several advantages, particularly for separating isomers that are difficult to resolve by GC or for analyzing fatty acids that are heat-sensitive.[16][17][18]

-

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode.[16] Separation is based on hydrophobicity; retention time increases with chain length and decreases with the number of double bonds.[17] Derivatization with a UV-active or fluorescent tag (e.g., phenacyl bromide) is often required for sensitive detection.[17][19]

-

Silver-Ion HPLC (Ag+-HPLC): This powerful technique provides exceptional separation of isomers based on the degree of unsaturation and the geometry/position of double bonds.[17] The stationary phase is impregnated with silver ions, which form reversible pi-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the accessibility of the double bond, allowing for fine separation of positional and cis/trans isomers that is often unmatched by other methods.[17][19]

Causality Behind Experimental Choices:

-

Silver-Ion Column: The choice of a silver-ion column is deliberate for its unique ability to interact with the pi electrons of the double bonds. This interaction is the basis for separating isomers with the same chain length and degree of unsaturation.[17]

-

Mobile Phase: A non-polar mobile phase (e.g., hexane) with a small amount of a more polar modifier (e.g., acetonitrile) is used. The modifier competes with the fatty acid esters for interaction with the silver ions, allowing for the elution of the compounds. Adjusting the modifier concentration is the primary way to optimize the separation.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is suitable as the mobile phases used are often not UV-transparent. ELSD is a universal detector for non-volatile analytes and provides a response proportional to mass.

Step-by-Step Methodology:

-

Derivatization: Prepare FAMEs as described in the GC-MS protocol.

-

HPLC Analysis: a. Instrument: HPLC system with a silver-ion column (e.g., ChromSpher 5 Lipids). b. Mobile Phase: A gradient of acetonitrile in hexane. For example, start with 0.1% acetonitrile in hexane, hold for 10 min, then ramp to 1% acetonitrile over 40 min. c. Flow Rate: 1.0 mL/min. d. Detection: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min) or HPLC-MS with an appropriate interface.

-

Quantification: Run standards for each isomer of interest to determine retention times and generate calibration curves for quantification.

Caption: Major enzymatic pathways for the synthesis of eicosanoids from C20 fatty acids.

Section 5: Synthesis, Future Directions, and Drug Development

The growing appreciation for the distinct biological roles of individual eicosenoic acid isomers has driven the need for pure standards for research. Chemical synthesis provides a reliable route to obtain specific isomers with defined double bond geometry.

Chemical Synthesis

The Wittig reaction is a cornerstone of stereoselective alkene synthesis and is well-suited for producing the cis-isomers of eicosenoic acids. [7]This method involves reacting a phosphonium ylide with an aldehyde or ketone to form a C=C double bond. By using non-stabilized ylides, the reaction can be directed to yield the desired Z-alkene with high selectivity. [7]This capability is crucial for synthesizing standards like Paullinic acid to investigate its potential therapeutic applications in metabolic regulation and inflammation. [7]

Caption: Conceptual workflow for the synthesis of Paullinic acid via the Wittig reaction.

Future Perspectives

The field of lipidomics is rapidly advancing, and with it, our understanding of the eicosenoic acid isomers. Key areas for future research and development include:

-

Biomarker Discovery: The unique presence or altered levels of specific isomers (like Mead acid) hold significant potential as biomarkers for nutritional status and disease diagnostics. [11][20]* Therapeutic Potential: As the distinct anti-inflammatory and metabolic-regulating properties of isomers like Gondoic acid are elucidated, they become attractive candidates for drug development, particularly for metabolic syndrome, inflammation-related diseases, and dermatology. [4][21]* Elucidating Function: A major ongoing challenge is to systematically map the biological function of each positional isomer. This requires a combination of synthetic chemistry to produce pure standards, advanced analytical methods to detect them in biological systems, and robust cell and animal models to test their effects.

The journey from their discovery in fish and plant oils to their recognition as key players in cellular signaling is a testament to the progress in analytical chemistry and molecular biology. The eicosenoic acid isomers, once viewed as minor components of fat, are now poised to be at the forefront of research into nutrition, health, and disease.

References

-

Gas chromatography-mass spectrometry analyses of fatty acid methyl esters from marine algae. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

-

Jung, U. J., et al. (2013). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Retrieved February 11, 2026, from [Link]

- Rao, M. S., & Talluri, M. (1995). Reversed-Phase HPLC: The Separation Method for the Characterization and Purification of Long Chain Polyunsaturated Fatty Acids.

-

Murata, T., & Takahashi, S. (1973). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System. PubMed. Retrieved February 11, 2026, from [Link]

-

LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO. Retrieved February 11, 2026, from [Link]

-

Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved February 11, 2026, from [Link]

-

Wikipedia. (n.d.). Mead acid. Wikipedia. Retrieved February 11, 2026, from [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved February 11, 2026, from [Link]

-

Cyberlipid. (n.d.). HPLC analysis. Cyberlipid. Retrieved February 11, 2026, from [Link]

- Czauderna, M., & Kowalczyk, J. (2002). HPLC Separation of Some Unsaturated and Saturated Fatty Acids. Chemical Analysis (Warsaw), 47, 867.

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque. Retrieved February 11, 2026, from [Link]

-

Cyberlipid. (n.d.). Gondoic acid. Cyberlipid. Retrieved February 11, 2026, from [Link]

-

Catheline, D., et al. (2012). Trans fatty acids: chemical synthesis of eicosapentaenoic acid isomers and detection in rats fed a deodorized fish oil diet. PubMed. Retrieved February 11, 2026, from [Link]

-

Abeysinghe, D. C., et al. (2019). Differential effect of cis-eicosenoic acid positional isomers on adipogenesis and lipid accumulation in 3T3-L1 cells. ResearchGate. Retrieved February 11, 2026, from [Link]

- Nakamura, M. T., & Nara, T. Y. (2023). The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid.

-

Biology Discussion. (n.d.). Formation and Synthesis of Eicosanoids | Lipid Metabolism. Biology Discussion. Retrieved February 11, 2026, from [Link]

-

PubChem. (n.d.). Paullinic acid. PubChem. Retrieved February 11, 2026, from [Link]

- Funk, C. D. (2001). The organization and consequences of eicosanoid signaling.

- Osbond, J. M. (1962). Chemical Synthesis of Polyunsaturated Fatty. Journal of the Chemical Society, 5270.

-

Wikipedia. (n.d.). Paullinic acid. Wikipedia. Retrieved February 11, 2026, from [Link]

- O'Donnell, V. B., et al. (2014). Esterified eicosanoids: generation, characterization and function.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). High-Purity Fatty Acids: The Role of cis-11-Eicosenoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 11, 2026, from [Link]

-

Ferretti, A., & Flanagan, V. P. (1999). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Retrieved February 11, 2026, from [Link]

-

Basicmedical Key. (2017). Biosynthesis of Fatty Acids & Eicosanoids. Basicmedical Key. Retrieved February 11, 2026, from [Link]

-

PubChem. (n.d.). cis-11-Eicosenoic acid. PubChem. Retrieved February 11, 2026, from [Link]

- Bhaskar, M., et al. (2007). An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis. Biophysical Journal, 92(10), 3432-3446.

-

Wikipedia. (n.d.). 11-Eicosenoic acid. Wikipedia. Retrieved February 11, 2026, from [Link]

-

Ataman Kimya. (n.d.). EICOSENOIC ACID. Ataman Kimya. Retrieved February 11, 2026, from [Link]

-

FooDB. (2010). Showing Compound Paullinic acid (FDB013796). FooDB. Retrieved February 11, 2026, from [Link]

-

Caring Sunshine. (n.d.). Ingredient: Eicosenoic acid. Caring Sunshine. Retrieved February 11, 2026, from [Link]

- Fan, G., et al. (2022). Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway.

-

LIPID MAPS. (n.d.). Structure Database (LMSD). LIPID MAPS. Retrieved February 11, 2026, from [Link]

- Dennis, E. A., & Norris, P. C. (2015). Arachidonic-acid-derived eicosanoids: Roles in biology and immunopathology. Nature Reviews Immunology, 15(8), 517-531.

-

HealthMatters.io. (n.d.). Gondoic Acid - NutriStat Basic Profile - Lab Results explained. HealthMatters.io. Retrieved February 11, 2026, from [Link]

- McHowat, J., & Jones, J. H. (2011). Eicosanoid signalling pathways in the heart. Cardiovascular Research, 90(3), 416-425.

-

Wikipedia. (n.d.). Eicosenoic acid. Wikipedia. Retrieved February 11, 2026, from [Link]

-

Rupa Health. (n.d.). 11-Eicosenoic Acid. Rupa Health. Retrieved February 11, 2026, from [Link]

Sources

- 1. Gondoic acid | Cyberlipid [cyberlipid.gerli.com]

- 2. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Paullinic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Showing Compound Paullinic acid (FDB013796) - FooDB [foodb.ca]

- 9. Mead acid - Wikipedia [en.wikipedia.org]

- 10. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]

- 12. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nva.sikt.no [nva.sikt.no]

- 14. jianhaidulab.com [jianhaidulab.com]

- 15. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. aocs.org [aocs.org]

- 18. hplc.eu [hplc.eu]

- 19. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 20. nbinno.com [nbinno.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Guide to the Use of (Z)-11-Eicosenoic Acid in Lipidomics Research

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (Z)-11-eicosenoic acid, also known as Gondoic Acid, in lipidomics research. We delve into the molecule's biological significance, present detailed protocols for its extraction and analysis via mass spectrometry, and offer insights into data interpretation. This guide is structured to provide both the theoretical underpinnings and the practical steps necessary for integrating this important long-chain monounsaturated fatty acid into modern lipidomics workflows.

Introduction: The Significance of (Z)-11-Eicosenoic Acid (Gondoic Acid)

Lipidomics, the large-scale study of lipids in biological systems, requires a deep understanding of individual lipid molecules to unravel complex biological processes. Among the vast array of fatty acids, the long-chain monounsaturated fatty acids (MUFAs) are emerging as critical players in cellular metabolism, signaling, and disease pathology.[1] (Z)-11-Eicosenoic acid (Gondoic Acid, 20:1n-9) is a 20-carbon, omega-9 monounsaturated fatty acid found in various plant oils, nuts, and animal tissues.[2][3]

While often overshadowed by its 18-carbon cousin, oleic acid, gondoic acid plays a significant role in maintaining the fluidity and integrity of cell membranes and is a key component in metabolic functions.[2] Its levels can indicate dietary intake or metabolic imbalances, and research has linked its concentration to inflammatory responses and certain neurological conditions.[2][4] The accurate quantification and identification of gondoic acid are therefore crucial for studies aiming to understand fatty acid metabolism, identify novel disease biomarkers, and develop targeted therapeutic strategies.

A primary challenge in its study lies in the existence of several positional isomers, such as 9-Eicosenoic acid (Gadoleic acid) and 13-Eicosenoic acid (Paullinic acid), which share the same mass and similar chemical properties, demanding robust analytical methodologies for unambiguous identification.[5] This guide provides the necessary protocols to address these challenges.

Physicochemical Properties and Isomeric Forms

A precise understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of (Z)-11-Eicosenoic Acid

| Property | Value | Source |

| Common Name | Gondoic Acid | [3][6] |

| Systematic Name | (11Z)-Icos-11-enoic acid | [3] |

| CAS Number | 5561-99-9 | [3][6] |

| Molecular Formula | C₂₀H₃₈O₂ | [3][6] |

| Molecular Weight | 310.51 g/mol | [3] |

| Melting Point | 23-24 °C | [3] |

| Solubility | Soluble in organic solvents like DMSO and Ethanol. Practically insoluble in water. | [7] |

Causality in Analysis: The presence of multiple positional isomers of eicosenoic acid (C20:1) necessitates chromatographic separation. Relying solely on mass-to-charge ratio is insufficient for accurate identification. The choice of chromatographic column and gradient is therefore a critical decision point in the experimental design.

Table 2: Common Positional Isomers of (Z)-Eicosenoic Acid

| Isomer Name | Shorthand | Double Bond Position | Common Sources |

| Gadoleic Acid | 20:1(n-11) | cis-9 | Fish oils |

| Gondoic Acid | 20:1(n-9) | cis-11 | Jojoba oil, rapeseed oil, nuts |

| Paullinic Acid | 20:1(n-7) | cis-13 | Guarana, soapberry |

Comprehensive Experimental Workflow

Successful lipidomic analysis of (Z)-11-eicosenoic acid follows a multi-stage process. Each stage must be optimized to ensure high recovery, accuracy, and reproducibility. The workflow diagram below outlines the critical steps from sample acquisition to final data analysis.

Caption: High-level workflow for fatty acid analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating quality control steps, such as the use of internal standards and blanks.

Protocol 1: Total Lipid Extraction from Plasma

This protocol is adapted from the widely used Bligh & Dyer method, optimized for quantitative recovery of fatty acids from complex biological matrices.[8]

Rationale: A two-phase solvent system is created to efficiently partition lipids from water-soluble components. The initial use of methanol serves to disrupt protein-lipid complexes, making lipids accessible to the extraction solvent, chloroform.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0, at 1 mg/mL in methanol)

-

Methanol (HPLC Grade)

-

Chloroform (HPLC Grade)

-

0.9% NaCl solution (Saline)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: To a 10 mL glass tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the C17:0 internal standard solution directly to the plasma. This step is critical for accurate quantification as the IS accounts for sample loss during extraction and processing.

-

Solvent Addition: Add 375 µL of chloroform and 750 µL of methanol to the tube. Vortex vigorously for 2 minutes to create a single-phase mixture and allow it to stand for 30 minutes to ensure complete protein denaturation.

-

Phase Separation: Add an additional 375 µL of chloroform and vortex for 30 seconds. Then, add 375 µL of 0.9% NaCl solution and vortex for another 2 minutes.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in a clear separation of two phases.

-

Lipid Collection: The lower, chloroform phase contains the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.

-

Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas at 37°C. The resulting lipid film is now ready for derivatization (GC-MS) or reconstitution for LC-MS analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must be converted to their more volatile Fatty Acid Methyl Esters (FAMEs).[9][10]

Rationale: Derivatization with Boron Trifluoride (BF₃)-Methanol is a rapid and effective method for esterifying fatty acids. The methyl ester form is significantly more volatile and less polar, leading to better chromatographic separation and peak shape on standard GC columns.

Materials:

-

Dried lipid extract from Protocol 1

-

14% Boron Trifluoride (BF₃) in Methanol

-

Hexane (GC Grade)

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-

GC vials with inserts

Procedure:

-

Esterification: Add 500 µL of 14% BF₃ in Methanol to the dried lipid extract. Cap the tube tightly.

-

Heating: Heat the mixture at 100°C for 30 minutes in a heating block.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute.

-

Phase Separation: Centrifuge at 1,000 x g for 5 minutes. The upper hexane layer now contains the FAMEs.

-

Collection and Drying: Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Sample Transfer: Transfer the final, dried hexane solution to a GC vial for analysis.

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Specification | Rationale |

| GC Column | FAMEWAX, DB-23, or similar (30m x 0.25mm, 0.25µm) | A polar stationary phase is required for good separation of saturated, unsaturated, and isomeric FAMEs. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the FAMEs. |

| Oven Program | 100°C hold 2 min, ramp to 240°C at 3°C/min, hold 10 min | A slow temperature ramp is crucial for resolving closely eluting isomers. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas for optimal chromatographic performance. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| MS Scan Range | m/z 50-500 | Covers the expected mass range for FAMEs. |

Protocol 3: Analysis by LC-MS/MS

LC-MS/MS allows for the direct analysis of underivatized fatty acids, offering a simpler and faster sample preparation workflow.

Rationale: Reversed-phase liquid chromatography (like a C18 column) separates fatty acids based on their hydrophobicity (chain length and unsaturation). Electrospray ionization in negative mode (ESI-) is highly efficient for deprotonating the carboxylic acid group, forming the [M-H]⁻ ion, which is ideal for sensitive mass spectrometric detection.

Caption: Targeted LC-MS/MS (SRM/MRM) principle.

Procedure:

-

Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of a 90:10 Methanol:Chloroform solution.

-

Injection: Inject 5-10 µL onto the LC-MS/MS system.

Table 4: Typical LC-MS/MS Parameters for Free Fatty Acid Analysis

| Parameter | Specification | Rationale |

| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard reversed-phase chemistry provides good separation based on fatty acid chain length and unsaturation. |

| Mobile Phase A | 95:5 Water:Methanol with 0.1% Formic Acid | Aqueous phase for gradient elution. |

| Mobile Phase B | 95:5 Isopropanol:Methanol with 0.1% Formic Acid | Organic phase for eluting hydrophobic lipids. |

| Gradient | Start at 30% B, ramp to 100% B over 15 min, hold 5 min | A gradient is essential to elute a wide range of fatty acids with different polarities. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization, Negative Mode (ESI-) | Optimal for generating [M-H]⁻ ions from carboxylic acids. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| SRM Transition | Precursor ion (Q1): m/z 309.3 → Product ion (Q3): m/z 309.3 | A common transition for quantification is the parent ion itself, ensuring specificity. Other fragments can be used as qualifiers. |

Data Analysis and Troubleshooting

Quantification: The concentration of (Z)-11-eicosenoic acid is calculated using the ratio of its peak area to the peak area of the known-concentration internal standard (IS).

Concentration = (Area of Analyte / Area of IS) * Concentration of IS

Troubleshooting:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Signal/Recovery | Incomplete extraction or derivatization. Adsorption to plasticware. | Ensure vigorous vortexing. Use glass tubes/vials. Check derivatization reagent age and temperature. |

| Poor Peak Shape | Active sites in GC liner. Column degradation. Sample overload. | Use a new, deactivated GC liner. Trim the front end of the GC column. Dilute the sample. |

| Isomer Co-elution | Insufficient chromatographic resolution. | Use a longer GC column or a slower temperature ramp. For LC, optimize the mobile phase gradient. |

Conclusion

(Z)-11-Eicosenoic acid is an increasingly important molecule in lipidomics research, offering insights into metabolic health and disease. Its accurate analysis, though challenged by the presence of isomers, is readily achievable with the robust and validated protocols presented in this guide. By combining meticulous sample preparation with high-resolution chromatography and mass spectrometry, researchers can confidently quantify this fatty acid and integrate it into a broader systems biology context.

References

-

Ataman Kimya. (n.d.). EICOSENOIC ACID. Retrieved from [Link]

-

Cayman Chemical. (n.d.). 14(Z)-Eicosenoic acid. LIPID MAPS Structure Database (LMSD). Retrieved from [Link]

-

HealthMatters.io. (n.d.). Gondoic Acid - NutriStat Basic Profile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). cis-11-Eicosenoic acid. PubChem Compound Summary for CID 5282768. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Eicosenoic acid, (Z)-. PubChem Compound Summary for CID 46234793. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 15Z-eicosenoic acid. PubChem Compound Summary for CID 5312520. Retrieved from [Link]

-

Wikipedia. (n.d.). 11-Eicosenoic acid. Retrieved from [Link]

-

FooDB. (2020). Showing Compound Gondoic acid (FDB012569). Retrieved from [Link]

-

FooDB. (2020). Showing Compound 11-Eicosenoic acid (FDB012639). Retrieved from [Link]

-

Golebiowski, M., et al. (2022). Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer. Molecular Cancer Research, 20(9), 1381-1393. Retrieved from [Link]

-

Ho, Y. S., et al. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(24), 7679-7689. Retrieved from [Link]

-

L-M, et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7679. Retrieved from [Link]

-

Yang, R., et al. (2009). Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes. Current Protocols in Immunology, Chapter 14, Unit 14.25. Retrieved from [Link]

-

De Carvalho, C. C. C. R., & Caramujo, M. J. (2018). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 11(7), 1178-1188. Retrieved from [Link]

-

DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training. Retrieved from [Link]

-

Skotland, T., et al. (2022). Targeted Lipidomics for Characterization of PUFAs and Eicosanoids in Extracellular Vesicles. International Journal of Molecular Sciences, 23(6), 3326. Retrieved from [Link]

-

Zárubová, J., et al. (2013). Fatty Acid Signaling: The New Function of Intracellular Lipases. International Journal of Molecular Sciences, 14(7), 13622-13645. Retrieved from [Link]

Sources

- 1. Monounsaturated Fatty Acids: Key Regulators of Cell Viability and Intracellular Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gondoic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Showing Compound Gondoic acid (FDB012569) - FooDB [foodb.ca]

- 6. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

Application Note: Precision Quantification of Paullinic Acid (cis-13-Eicosenoic Acid) in Seed Oil Samples

Abstract & Introduction

Paullinic acid (cis-13-eicosenoic acid, 20:1 n-7) is a long-chain monounsaturated fatty acid (LCMUFA) predominantly found in Guarana (Paullinia cupana) and Camelina seeds. While often overshadowed by its isomer Gondoic acid (cis-11-eicosenoic acid, 20:1 n-9), precise quantification of paullinic acid is critical for chemotaxonomic fingerprinting, adulteration detection in high-value guarana extracts, and lipidomic profiling in drug development.

The Analytical Challenge: Standard non-polar GC columns (e.g., 5%-phenyl-methylpolysiloxane) often fail to resolve the positional isomers of eicosenoic acid. Paullinic acid (n-7) and Gondoic acid (n-9) frequently co-elute or present as a shouldered peak, leading to significant integration errors.

This Application Note details a robust protocol using a highly polar cyanopropyl-phase capillary column to achieve baseline resolution (

Methodological Workflow

The following workflow ensures integrity from raw seed to data acquisition.

Figure 1: End-to-end workflow for Paullinic Acid quantification. Note the critical derivatization step to convert fatty acids to volatile methyl esters (FAMEs).

Experimental Protocols

Reagents and Standards

-

Internal Standard (ISTD): Methyl Nonadecanoate (C19:0). Note: C17:0 is often used, but C19:0 is preferred here as trace C17:0 can occur naturally in some plant matrices.

-

Reference Standards:

-

Paullinic Acid Methyl Ester (C20:1 n-7).

-

Gondoic Acid Methyl Ester (C20:1 n-9).

-

Supelco 37 Component FAME Mix (for retention time locking).

-

-

Derivatization Reagent: Boron Trifluoride (

) in Methanol (14% w/v).

Protocol A: Lipid Extraction (Modified Soxhlet)

Rationale: Guarana seeds are dense. A continuous extraction ensures total lipid recovery.

-

Milling: Grind 5.0 g of dried seeds using a cryo-mill to prevent thermal degradation of unsaturated bonds.

-

Extraction: Transfer powder to a cellulose thimble. Extract with 150 mL n-Hexane in a Soxhlet apparatus for 6 hours (approx. 10–12 cycles).

-

Evaporation: Remove solvent via rotary evaporator at 40°C under reduced pressure.

-

Nitrogen Flush: Dry the residue under a gentle stream of nitrogen to remove trace solvent. Store oil at -20°C.

Protocol B: FAME Derivatization (BF3-Methanol)

Rationale: Acid-catalyzed transesterification is required to ensure both free fatty acids and acylglycerols are converted to Methyl Esters.

-

Weighing: Weigh 100 mg (

0.1 mg) of extracted oil into a 10 mL screw-cap glass tube. -

ISTD Addition: Add 1.0 mL of C19:0 Internal Standard solution (10 mg/mL in toluene).

-

Saponification: Add 1.5 mL of 0.5 M NaOH in methanol. Cap and heat at 100°C for 5 minutes. Cool slightly.

-

Esterification: Add 2.0 mL of

-Methanol (14%) . Cap and heat at 100°C for 30 minutes. -

Extraction of FAMEs: Cool to room temperature. Add 1 mL of Isooctane and 5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

-

Phase Separation: Allow layers to separate (centrifuge at 2000 rpm if necessary). Transfer the top organic layer (containing FAMEs) to a GC vial containing anhydrous sodium sulfate.

Instrumental Analysis (GC-FID)[1][2]

Column Selection: The Critical Factor

To separate Paullinic (n-7) from Gondoic (n-9), a highly polar stationary phase is non-negotiable.

-

Recommended Column: SP-2560 or CP-Sil 88 (Bis-cyanopropyl polysiloxane).

-

Dimensions: 100 m

0.25 mm ID -

Why? The cyano-dipole interaction is strong enough to differentiate the slight geometric difference caused by the double bond position (C11 vs C13).

GC Parameters

| Parameter | Setting |

| Inlet Temperature | 250°C |

| Injection Mode | Split (Ratio 50:1) |

| Carrier Gas | Hydrogen (Constant Flow: 1.2 mL/min) or Helium (1.0 mL/min) |

| Detector (FID) | 260°C; |

| Oven Program | Step 1: 100°C (Hold 4 min) Step 2: Ramp 3°C/min to 240°C Step 3: Hold 240°C for 15 min |

| Total Run Time | ~65 minutes |

Isomer Separation Logic

The following diagram illustrates the mechanistic basis for the separation, which is crucial for troubleshooting resolution issues.

Figure 2: Separation mechanism. The position of the double bond in Paullinic acid allows for a slightly stronger interaction with the cyano-phase, increasing its retention time relative to Gondoic acid.

Quantification & Validation

Identification

Paullinic acid FAME typically elutes after Gondoic acid FAME on SP-2560 columns.

-

Relative Retention Time (RRT): Paullinic Acid RRT

1.02 (relative to Gondoic Acid). -

Confirmation: Spiking the sample with pure Paullinic Acid standard is recommended for initial peak confirmation.

Calculation (Internal Standard Method)

Concentration of Paullinic Acid (

Where:

- = Peak area of Paullinic Acid.

- = Peak area of Internal Standard (C19:0).

- = Mass of Internal Standard added (mg).

- = Mass of oil sample (g).

- = Response Factor (determined via calibration curve, typically ~1.0 for isomers of similar chain length).

System Suitability Criteria

-

Resolution (

): Must be -

Tailing Factor:

for the Paullinic acid peak. -

Precision: RSD

for 6 replicate injections.

References

-

Avato, P., et al. (2003). "Seed oil composition of Paullinia cupana var.[2] sorbilis (Mart.)[2][3] Ducke." Lipids, 38(7), 773-780.[2]

-

AOCS Official Method Ce 1h-05. (2005). "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-ruminant Animal Oils and Fats by Capillary GLC." American Oil Chemists' Society.[4]

-

Restek Corporation. (2021). "Guide to GC Column Selection and Optimizing Separations." Restek Resource Hub.

-

Agilent Technologies. (2005). "Column Selection for the Analysis of Fatty Acid Methyl Esters." Application Note.

Sources

Application Note: High-Resolution Separation and Identification of C20:1 Fatty Acid Isomers via Derivatization-Enhanced LC-MS/MS

Abstract

The precise separation of mono-unsaturated fatty acid (MUFA) positional isomers—specifically the C20:1 family—is a critical analytical challenge in lipidomics and drug development. Standard Reversed-Phase HPLC (RP-HPLC) often fails to resolve Gadoleic acid (cis-9-eicosenoic), Gondoic acid (cis-11-eicosenoic), and Paullinic acid (cis-13-eicosenoic) due to their near-identical hydrophobicity. Furthermore, conventional negative-mode Electrospray Ionization (ESI) MS/MS yields non-specific fragments (neutral loss of CO₂), making isomer identification impossible without chromatographic resolution.

This application note details a robust Derivatization-Enhanced LC-MS/MS protocol. By utilizing AMPP (N-(4-aminomethylphenyl)pyridinium) derivatization, we introduce a charge-tag that enhances ionization efficiency by >1000-fold in positive mode and induces Charge-Remote Fragmentation (CRF) , yielding diagnostic ions specific to the double-bond position.

Introduction: The Isomer Challenge

Biologically, the position of the double bond in C20:1 fatty acids dictates their metabolic origin and function:

-

Gadoleic Acid (20:1 n-11 / cis-9): Derived from elongation of oleic acid; marker of specific desaturase activity.

-

Gondoic Acid (20:1 n-9 / cis-11): Common in plant oils and specific marine lipids; formed by elongation of palmitoleic acid.

-

Paullinic Acid (20:1 n-7 / cis-13): Often associated with specific dietary sources (e.g., guarana).

Why Standard Methods Fail

-

Chromatography: On C18 columns, retention is governed by equivalent carbon number (ECN). These isomers have identical ECNs, leading to co-elution.

-

Mass Spectrometry: In (-)-ESI, all three isomers produce the precursor ion

. Fragmentation yields only nonspecific ions (e.g.,

The Solution: AMPP derivatization converts the carboxylic acid into a fixed-charge pyridinium amide. This allows for:

-

High-Sensitivity (+)ESI Detection.

-

Structural Elucidation: High-energy collision-induced dissociation (CID) causes cleavage along the alkyl chain, revealing the double bond location as a "gap" in the fragmentation series.

Materials and Reagents

-

Standards:

-

cis-9-Eicosenoic acid (Sigma/Cayman)

-

cis-11-Eicosenoic acid (Sigma/Cayman)

-

cis-13-Eicosenoic acid (Sigma/Cayman)

-

-

Derivatization Reagents:

-

AMPP (N-(4-aminomethylphenyl)pyridinium chloride)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Experimental Protocol

Sample Preparation & Derivatization

Note: This reaction targets the free fatty acid carboxyl group.

-

Extraction: Extract lipids from plasma/tissue using the Folch or Bligh-Dyer method. Dry the organic phase under

. -

Reconstitution: Dissolve dried residue in 200 µL of Dimethylformamide (DMF).

-

Reaction Setup:

-

Add 50 µL of 20 mM AMPP (in DMF).

-

Add 50 µL of 200 mM EDCI (in DMF).

-

Add 50 µL of 200 mM DMAP (in DMF).

-

-

Incubation: Seal and incubate at 60°C for 30 minutes .

-

Quenching: Stop reaction by adding 20 µL of 1% Formic Acid.

-

Dilution: Dilute 1:10 with MeOH/Water (50:50) prior to injection.

LC-MS/MS Conditions

Liquid Chromatography (HPLC/UHPLC):

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Why: While C30 offers better shape selectivity, the AMPP tag adds sufficient polarity to allow separation on high-efficiency C18, and MS/MS provides the specificity if peaks partially overlap.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 50°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Load |

| 10.0 | 95 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 30 | Re-equilibration |

| 15.0 | 30 | End |

Mass Spectrometry:

-

Mode: Positive Electrospray Ionization (+ESI).

-

Source Temp: 500°C.

-

Capillary Voltage: 4.5 kV.[1]

-

Acquisition: MRM (Quantification) and Product Ion Scan (Confirmation).

Data Analysis & Isomer Identification

The Logic of Diagnostic Ions

AMPP-derivatized fatty acids (

-

Saturated regions produce a series of ions separated by 14 Da (

). -

Double bond regions interrupt this series. Cleavage vinylic and allylic to the double bond is suppressed or enhanced, creating a diagnostic "gap" or specific high-abundance fragments.

Specific Transitions (MRM)

For C20:1 AMPP derivative (Precursor

| Isomer | Common Name | Double Bond | Diagnostic Fragment (Approx.)[2][3][4] | Logic |

| C20:1 n-11 | Gadoleic | cis-9 | m/z 323 | Cleavage proximal to C9 |

| C20:1 n-9 | Gondoic | cis-11 | m/z 351 | Cleavage proximal to C11 |

| C20:1 n-7 | Paullinic | cis-13 | m/z 379 | Cleavage proximal to C13 |

Note: Exact m/z values must be tuned using pure standards as fragmentation energy (CE) affects the ratio of allylic/vinylic cleavage.

Workflow Visualization

Caption: Workflow for the extraction, derivatization, and MS/MS discrimination of C20:1 isomers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Check EDCI freshness (hygroscopic). Ensure anhydrous conditions during reaction. |

| No Separation | Column overload or wrong gradient | Reduce injection volume. Use a shallower gradient (e.g., 0.5% B/min increase) around the elution time. |

| Unstable Signal | Source contamination | AMPP reagents are non-volatile. Divert LC flow to waste for the first 2 mins and after elution of interest. |

| Ambiguous Fragments | Collision Energy (CE) too low | Increase CE (stepwise 30 -> 50 eV) to promote C-C bond cleavage over simple amide bond breakage. |

References

-

Bollinger, J. G., et al. (2010). "Improved sensitivity and specificity for the quantification of eicosanoids using AMPP derivatization and LC-ESI-MS/MS." Analytical Chemistry. Link

-

Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples with 3-picolylamine derivatization." Journal of Chromatography B. Link

-

Hu, T., et al. (2021). "A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers."[2][3][5] Journal of Lipid Research. Link

-

Takashima, S., et al. (2018).[6] "Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry." Medical Mass Spectrometry. Link

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of cis-9 trans-11 trans-15 C18:3 in milk fat by GC and covalent adduct chemical ionization tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. jsbms.jp [jsbms.jp]

Application Note: In Vitro Bioactivity Profiling of Gondoic Acid (cis-11-Eicosenoic Acid)

[1]

Abstract & Scientific Context

Gondoic acid (cis-11-eicosenoic acid, 20:1n-9) is a long-chain monounsaturated fatty acid (LCMUFA) found abundantly in jojoba oil, rapeseed oil, and certain nuts.[1] While often overshadowed by its 18-carbon analog oleic acid, recent lipidomic studies have identified gondoic acid as a distinct bioactive lipid with specific immunomodulatory and metabolic properties.[1]

Unlike polyunsaturated fatty acids (PUFAs) which are prone to rapid peroxidation, gondoic acid exhibits stability while exerting significant biological effects.[1] Key mechanisms include the attenuation of lipopolysaccharide (LPS)-induced inflammation via the PKCθ/ERK/STAT3 signaling axis and the modulation of membrane fluidity.

This guide provides a standardized, high-stringency workflow for assessing the bioactivity of gondoic acid, moving beyond generic fatty acid protocols to address the specific solubility and signaling requirements of this C20:1 lipid.[1]

Critical Reagent Preparation: The BSA-Conjugate System

Scientific Rationale: Free fatty acids (FFAs) are cytotoxic and physiologically irrelevant when added directly to cell culture media due to micelle formation. To mimic physiological transport and ensure bioavailability, gondoic acid must be conjugated to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA).[1]

Protocol: Synthesis of 5 mM Gondoic Acid-BSA Complex (4:1 Molar Ratio)

Failure to follow this conjugation step is the primary cause of experimental variability in lipid assays.

Materials:

-

Gondoic Acid (≥98% purity, oil/liquid form).[1]

-

Ultrapure BSA, Fatty Acid-Free (lyophilized powder).[1]

-

0.1 M NaOH and 0.1 M HCl.[1]

-

Sterile PBS (Ca2+/Mg2+ free).[1]

Step-by-Step Procedure:

-

BSA Stock Preparation: Dissolve FAF-BSA in PBS to create a 1.25 mM (approx. 8.3%) solution.[1] Filter sterilize (0.22 µm). Maintain at 37°C .

-

Fatty Acid Saponification:

-

Dissolve gondoic acid in 0.1 M NaOH at 70°C to yield a 20 mM soap solution.

-

Note: The solution must be clear. If cloudy, the lipid is not fully saponified.[1]

-

-

Conjugation (The Critical Step):

-

While stirring the 37°C BSA solution , dropwise add the hot (70°C ) fatty acid soap solution.

-

Ratio: Add 1 volume of FA solution to 3 volumes of BSA solution.

-

Final Concentration: 5 mM Gondoic Acid / 1.25 mM BSA.

-

-

Equilibration: Stir at 37°C for 1 hour. The solution should remain optically clear.

-

pH Adjustment: Adjust pH to 7.4 using 0.1 M HCl.

-

Storage: Aliquot and freeze at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.[2]

Vehicle Control: Prepare a "BSA-Vehicle" solution using 0.1 M NaOH (without lipid) mixed with BSA in the exact same manner.

Module A: Anti-Inflammatory Signaling Assay

Objective: Quantify the efficacy of gondoic acid in suppressing the pro-inflammatory phenotype in macrophages.[1] Model System: RAW 264.7 Murine Macrophages or Kupffer Cells.[1]

Mechanistic Insight

Gondoic acid functions as an anti-inflammatory agent by inhibiting the phosphorylation of the PKCθ/ERK/STAT3 cascade, thereby reducing the transcription of cytokines (IL-1β, IL-6) and enzymes (iNOS, COX-2).[1][2]

Experimental Workflow Diagram

Caption: Putative mechanism of action. Gondoic acid mitigates LPS-induced inflammation by intercepting ROS generation and downstream PKCθ signaling.[1][2]

Protocol: Nitric Oxide (NO) Inhibition Screen[1]

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Aspirate media.[1] Add fresh media containing Gondoic Acid-BSA (10, 50, 100, 200 µM).[1]

-

Control: Media + BSA-Vehicle.[3]

-

Incubation: 2 hours.

-

-

Induction: Add LPS (Final conc: 1 µg/mL) to all wells except the "Naïve Control."

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Readout (Griess Assay):

-

Transfer 100 µL of supernatant to a new plate.

-

Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

-

Incubate 10 mins at room temperature (protect from light).

-

Measure Absorbance at 540 nm .

-

-

Data Analysis: Calculate % Inhibition relative to LPS-only control.

Module B: Metabolic Modulation (Lipid Accumulation)

Objective: Assess the adipogenic potential of gondoic acid compared to oleic acid. Model System: 3T3-L1 Preadipocytes.

Scientific Context: Unlike some anti-obesity lipids, gondoic acid may promote triglyceride accumulation similar to other mono-unsaturated fats, serving as a neutral energy store.[1]

Protocol: Oil Red O Staining[1]

-

Differentiation: Grow 3T3-L1 cells to confluence (Day 0). Induce differentiation using standard cocktail (IBMX, Dexamethasone, Insulin) PLUS Gondoic Acid (50 µM).[1]

-

Maintenance: On Day 3, switch to maintenance media (Insulin only) + Gondoic Acid (50 µM).

-

Fixation (Day 8): Wash cells with PBS. Fix with 10% Formalin for 30 min.

-

Staining:

-

Quantification:

-

Elute stain with 100% Isopropanol.[1]

-

Measure Absorbance at 510 nm .

-

Data Interpretation & Troubleshooting

Expected Results Matrix

| Assay | Readout | Expected Trend (Gondoic Acid Treatment) | Biological Interpretation |

| Griess Assay | Nitrite ( | Decrease (Dose-dependent) | Inhibition of iNOS expression; anti-inflammatory. |

| MTT Assay | Absorbance (570 nm) | No Change (up to 200 µM) | Non-cytotoxic; safe profile compared to PUFAs. |

| Western Blot | p-STAT3 / p-ERK | Decrease | Blockade of upstream kinase signaling. |

| Oil Red O | Lipid Droplets | Increase | Incorporation into neutral lipid stores (Triglycerides). |

Troubleshooting Guide

-

Issue: High cytotoxicity in control wells.[1]

-

Issue: No inhibition of NO observed.

References

-

Fan, G., et al. (2022). "Gondoic acid alleviates LPS-induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway."[1][2] International Immunopharmacology.[1][2] [1][2]

-

Kikukawa, H., et al. (2015). "Production of cis-11-eicosenoic acid by Mortierella fungi."[1][2] Journal of Applied Microbiology. [1]

-

Spector, A. A., & Hoak, J. C. (1975). "Fatty acids, bovine albumin, and the binding of fatty acids."[1] Anal Biochem (Standard Protocol for BSA Conjugation).[1]

-

Oh, D. Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor exerting potent anti-inflammatory and insulin-sensitizing effects."[1] Cell. (Context for fatty acid signaling). [1]

Application Note: High-Purity Isolation of Monounsaturated Fatty Acids Using Silver Ion Solid-Phase Extraction

Abstract

The precise separation of fatty acid classes is critical for understanding their roles in metabolic pathways, disease pathology, and the development of therapeutics. Monounsaturated fatty acids (MUFAs), in particular, are of significant interest due to their association with cardiovascular health and metabolic regulation. This application note presents a detailed protocol for the selective isolation of MUFAs from complex lipid mixtures using silver ion solid-phase extraction (Ag+-SPE). We delve into the mechanistic principles of argentation chromatography, provide a validated, step-by-step workflow from sample derivatization to fraction elution, and offer expert insights to ensure high-purity yields and reproducible results. This guide is designed to be a self-validating system, empowering researchers to confidently integrate this powerful technique into their analytical workflows.

The Scientific Principle: Exploiting Unsaturation with Argentation Chromatography

The cornerstone of this protocol is the unique interaction between silver ions (Ag+) and the pi (π) electrons of carbon-carbon double bonds present in unsaturated fatty acids.[1][2] This interaction, known as argentation chromatography, forms weak, reversible charge-transfer complexes. The strength of this complex is directly proportional to the number of double bonds within the fatty acid chain, providing a robust mechanism for separation.[3]

-

Saturated Fatty Acids (SFAs): Lacking double bonds, SFAs exhibit no significant interaction with the silver ions and are thus eluted first with non-polar solvents.

-

Monounsaturated Fatty Acids (MUFAs): With a single double bond, MUFAs form a stronger complex than SFAs and are retained on the column.

-

Polyunsaturated Fatty Acids (PUFAs): Containing multiple double bonds, PUFAs form the strongest complexes and are retained most avidly by the stationary phase.

Furthermore, the stereochemistry of the double bond influences retention strength. Cis double bonds, which are the most common in nature, have greater steric accessibility to the silver ions and therefore form more stable complexes compared to their trans counterparts.[3] This subtle difference allows for the potential fractionation of cis and trans MUFA isomers. By employing a stepwise solvent gradient of increasing polarity, each class of fatty acid can be selectively desorbed and collected as a distinct, high-purity fraction.

Essential Materials and Reagents

Equipment

-

Solid-Phase Extraction (SPE) Vacuum Manifold

-

Glass Collection Tubes (15 mL)

-

Nitrogen Evaporation System

-

Analytical Balance

-

Vortex Mixer

-

Heating Block or Water Bath

-

Gas Chromatography (GC) system for analysis

Reagents and Consumables

-

SPE Cartridges: Discovery® Ag-Ion SPE Cartridges (e.g., 750 mg/6 mL) or equivalent silver-loaded strong cation exchange (SCX) cartridges.

-

Expert Insight: Protect Ag+-SPE cartridges from light by wrapping them in aluminum foil to prevent the photoreduction of silver ions, which can compromise performance.[4]

-

-

Fatty Acid Standards: A mix of known saturated, monounsaturated (e.g., oleic acid), and polyunsaturated (e.g., linoleic acid) fatty acid methyl esters for method validation.

-

Solvents (High Purity, HPLC or GC Grade):

-

n-Hexane

-

Dichloromethane (DCM)

-

Acetone

-

Methanol

-

-

Derivatization Reagent: Boron trifluoride-methanol (BF3-Methanol) complex, 14% solution.[2][3]

-

Toluene

Detailed Experimental Protocol

This protocol is divided into two critical stages: the conversion of fatty acids into their methyl ester derivatives (FAMEs) for analytical compatibility, and the subsequent fractionation using the Ag+-SPE cartridge.

Stage 1: Mandatory Derivatization to Fatty Acid Methyl Esters (FAMEs)

Causality: Native fatty acids possess low volatility and can exhibit peak tailing during gas chromatography. Conversion to FAMEs is an essential step that increases their volatility and thermal stability, ensuring sharp, symmetrical peaks and accurate quantification in subsequent GC analysis.[2][3]

Procedure:

-

Accurately weigh up to 10 mg of the extracted lipid sample into a glass tube with a PTFE-lined cap.

-

Add 1 mL of toluene to dissolve the lipid sample.

-

Add 2 mL of 14% BF3-Methanol solution.

-

Cap the tube tightly, vortex for 30 seconds, and heat at 95-100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 2 mL of distilled water and 2 mL of n-hexane. Vortex vigorously for 1 minute.

-

Centrifuge for 5 minutes at 1,000 x g to separate the layers.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial. This is the sample ready for SPE.

Stage 2: Ag+-SPE Workflow for MUFA Isolation

The following workflow provides a validated elution scheme for separating FAMEs into saturated, monounsaturated, and polyunsaturated fractions.

Workflow Visualization:

Caption: Ag+-SPE workflow from sample derivatization to fraction collection.

Step-by-Step Procedure:

-

Cartridge Conditioning:

-

Place the Ag+-SPE cartridge on the vacuum manifold.

-

Pass 5 mL of dichloromethane (DCM) through the cartridge.

-

Pass 10 mL of n-hexane through the cartridge. Do not let the cartridge go dry.

-

Rationale: Conditioning wets the stationary phase and removes potential contaminants, ensuring a consistent and activated surface for sample interaction.[5]

-

-

Sample Loading:

-

Load the FAMEs sample (prepared in Stage 1, in ~2 mL of hexane) onto the conditioned cartridge.

-

Allow the sample to pass through the sorbent under gravity or with minimal vacuum.

-

-

Fraction 1: Elution of Saturated Fatty Acids (SFAs)

-

Place a clean collection tube under the cartridge.

-

Add 10 mL of n-hexane to the cartridge.

-

Apply a gentle vacuum to elute the SFAs at a flow rate of ~1-2 mL/min.

-

Rationale: The non-polar hexane is not strong enough to disrupt the Ag+-π bond of unsaturated FAMEs, thus selectively eluting only the unbound SFAs.

-

-

Fraction 2: Elution of Monounsaturated Fatty Acids (MUFAs)

-

Replace the collection tube with a new, labeled tube for the MUFA fraction.

-

Add 10 mL of Hexane:Acetone (98:2, v/v) to the cartridge.

-

Apply a gentle vacuum to elute the MUFAs at a flow rate of ~1-2 mL/min.

-

Rationale: The addition of a small amount of the polar solvent acetone is sufficient to disrupt the single charge-transfer complex of MUFAs, releasing them from the column while leaving the more strongly bound PUFAs behind.

-

-

Fraction 3: Elution of Polyunsaturated Fatty Acids (PUFAs)

-

Replace the collection tube with a third labeled tube.

-

Add 10 mL of Acetone to the cartridge.

-

Elute the PUFAs at a flow rate of ~1-2 mL/min.

-

Rationale: A strong polar solvent like acetone is required to break the multiple, stronger Ag+-π interactions of the PUFAs, thereby stripping them from the column.

-

-

Post-SPE Processing:

-

Evaporate the solvent from each collected fraction under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of hexane.

-

The fractions are now ready for analysis by GC or other methods.

-

Data Summary and Performance

The following table summarizes the protocol and the expected outcome for each step. For self-validation, it is highly recommended to process a standard mixture containing known FAMEs (e.g., C16:0, C18:1, C18:2) to confirm the elution profile before running precious samples.

| SPE Step | Solvent System | Volume (mL) | Purpose | Expected Components in Eluate |

| Conditioning | 1. Dichloromethane2. n-Hexane | 510 | Activate sorbent, remove contaminants | - |

| Sample Loading | FAMEs in n-Hexane | ~2 | Introduce sample to sorbent | - |

| Elution 1 | n-Hexane | 10 | Elute non-retained compounds | Saturated FAMEs (SFAs) |

| Elution 2 | Hexane:Acetone (98:2, v/v) | 10 | Elute weakly retained compounds | Monounsaturated FAMEs (MUFAs) |

| Elution 3 | Acetone | 10 | Elute strongly retained compounds | Polyunsaturated FAMEs (PUFAs) |

Conclusion and Trustworthiness

This Ag+-SPE protocol provides a reliable and highly selective method for isolating monounsaturated fatty acids from complex biological and commercial samples. The separation is based on the fundamental chemical principle of argentation chromatography, where the degree of unsaturation dictates retention. By carefully controlling the polarity of the elution solvents, distinct fractions of saturated, monounsaturated, and polyunsaturated fatty acids can be obtained with high purity. The inclusion of a derivatization step ensures that the resulting fractions are immediately compatible with standard GC analysis. This self-validating protocol, when followed with high-purity reagents and proper technique, serves as an authoritative guide for researchers requiring accurate fatty acid fractionation.

References

-

ResearchGate. (2023). Home-made silver ion solid-phase extraction system for the analysis of trans fatty acids: comparison with commercial Discovery Ag-Ion SPE. Available at: [Link]

-

LMA leidykla. (2016). Silver ion solid-phase extraction for the analysis of trans fatty acids in human adipose. Available at: [Link]

-

ResearchGate. (2008). Silver ion solid-phase extraction chromatography for the analysis of trans fatty acids. Available at: [Link]

-

AOCS Lipid Library. (2019). Solid-Phase Extraction Chromatography in the Silver Ion Mode. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC Oven Temperature for C20:1 Isomer Separation

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) separation of C20:1 (eicosenoic acid) isomers. As a Senior Application Scientist, this document synthesizes fundamental chromatographic principles with actionable, field-proven solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C20:1 isomers using gas chromatography particularly challenging?

The difficulty in separating C20:1 isomers, such as gondoic acid (cis-11-eicosenoic acid) and paullinic acid (cis-13-eicosenoic acid), stems from their structural similarity. As positional isomers, they share the same molecular weight and chemical formula, differing only in the position of the double bond along the carbon chain. This results in nearly identical boiling points and polarities, making their separation on standard GC columns challenging. Achieving resolution necessitates the use of highly selective capillary columns and meticulously optimized oven temperature programs to exploit subtle differences in their interaction with the stationary phase.

Q2: What is the critical role of the GC oven temperature program in the resolution of C20:1 isomers?

The GC oven temperature program is a primary determinant of chromatographic separation. For C20:1 isomers, its function is twofold:

-

Analyte Retention: The initial oven temperature influences the focusing of the analytes at the column head and their initial interaction with the stationary phase.

-

Differential Elution: The rate of temperature increase, or the ramp rate, is crucial. A slow ramp rate allows for more extensive interaction between the isomers and the stationary phase, amplifying the minor differences in their partitioning behavior and leading to better separation. Conversely, a rapid ramp rate can cause the isomers to elute too quickly and without adequate resolution, resulting in co-elution. The final temperature and hold time ensure that all analytes are eluted from the column. Some FAME isomer separations are highly dependent on temperature, and isothermal analysis may be necessary for critical pairs.[1]